molecular formula C26H23ClN4O3 B12155705 (2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide

(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonyla mino)prop-2-enamide

Cat. No.: B12155705
M. Wt: 474.9 g/mol
InChI Key: VKOGNGMVEJKFJB-QJOMJCCJSA-N
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Description

“(2Z)-3-[5-(3-chlorophenyl)(2-furyl)]-N-(3-imidazolylpropyl)-2-(phenylcarbonylamin o)prop-2-enamide” is a complex organic compound with a fascinating structure. Let’s break it down:

    Chemical Formula: CHClNO

    IUPAC Name: (2Z)-3-[5-(3-chlorophenyl)furan-2-yl]-N-(3-imidazol-1-ylpropyl)-2-(phenylcarbonylamino)prop-2-enamide

This compound combines elements from various functional groups, making it intriguing for both synthetic chemists and researchers in other fields.

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are two common approaches:

  • Condensation Reaction

    • Starting materials: 3-chlorobenzaldehyde, furan-2-carbaldehyde, imidazole, and phenyl isocyanate.
    • Reaction conditions: The reaction proceeds under basic conditions, typically using a strong base like sodium hydroxide (NaOH).
    • Key steps: Condensation of aldehydes, followed by imidazole addition and isocyanate coupling.
    • Yield: Moderate to good yields.
  • Multicomponent Reaction (MCR)

    • Starting materials: 3-chlorobenzaldehyde, furan-2-carbaldehyde, imidazole, and phenyl isocyanate.
    • Reaction conditions: MCRs often occur in a one-pot fashion, combining all reagents simultaneously.
    • Key steps: Formation of multiple bonds in a single step.
    • Yield: Generally high yields.

Industrial Production

The industrial production of this compound involves scaling up the synthetic routes mentioned above. Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactivity

    Oxidation: The furan ring is susceptible to oxidation under harsh conditions.

    Reduction: Reduction of the imidazole moiety can occur using reducing agents like lithium aluminum hydride (LiAlH).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Amide Hydrolysis: The carbonyl group in the amide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents

    Oxidation: KMnO, CrO, or HO.

    Reduction: LiAlH, NaBH.

    Substitution: NaOH, NaN, or alkoxides.

    Amide Hydrolysis: HCl, NaOH.

Major Products

  • Oxidation: Furan ring oxidation products.
  • Reduction: Reduced imidazole derivatives.
  • Substitution: Various substituted derivatives.
  • Amide Hydrolysis: Carboxylic acid and amine products.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.

    Chemical Biology: Used as a probe to study specific molecular targets.

    Materials Science: Explored for its optical and electronic properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar structural features include :

  • Furan-based amides.
  • Imidazole-containing compounds.
  • Phenylcarbonyl derivatives.

: Reference: Example reference

Feel free to explore further or ask for additional

Properties

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-imidazol-1-ylpropylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C26H23ClN4O3/c27-21-9-4-8-20(16-21)24-11-10-22(34-24)17-23(30-25(32)19-6-2-1-3-7-19)26(33)29-12-5-14-31-15-13-28-18-31/h1-4,6-11,13,15-18H,5,12,14H2,(H,29,33)(H,30,32)/b23-17-

InChI Key

VKOGNGMVEJKFJB-QJOMJCCJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)Cl)/C(=O)NCCCN4C=CN=C4

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=CC=C3)Cl)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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